BenchChemオンラインストアへようこそ!

N-(8-methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Physicochemical profiling Lipophilicity Quinoline substitution SAR

N-(8-Methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide (molecular formula C₁₈H₁₈N₂O₄; predicted molecular weight 326.35 g/mol) is a synthetic quinoline-4-carboxamide derivative incorporating a 5-(methoxymethyl)furan-2-carbonyl moiety linked via an amide bond to the 4-amino position of an 8-methoxy-2-methylquinoline scaffold. The compound belongs to a broader class of quinoline-4-carboxamides that have been investigated for modulation of Bcl-2 family proteins (including Mcl-1) and the Nur77 nuclear receptor, with patent disclosures describing furan-containing analogs as potential anticancer agents targeting hematological malignancies.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B5152323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(O3)COC
InChIInChI=1S/C18H18N2O4/c1-11-9-14(13-5-4-6-15(23-3)17(13)19-11)20-18(21)16-8-7-12(24-16)10-22-2/h4-9H,10H2,1-3H3,(H,19,20,21)
InChIKeyUFNKLTJYWWVWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide: Structural Identity and Compound-Class Context for Procurement


N-(8-Methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide (molecular formula C₁₈H₁₈N₂O₄; predicted molecular weight 326.35 g/mol) is a synthetic quinoline-4-carboxamide derivative incorporating a 5-(methoxymethyl)furan-2-carbonyl moiety linked via an amide bond to the 4-amino position of an 8-methoxy-2-methylquinoline scaffold . The compound belongs to a broader class of quinoline-4-carboxamides that have been investigated for modulation of Bcl-2 family proteins (including Mcl-1) and the Nur77 nuclear receptor, with patent disclosures describing furan-containing analogs as potential anticancer agents targeting hematological malignancies . The 8-methoxy-2-methylquinolin-4-ylamine substructure has been independently validated as a pharmacophoric element in the design of Nur77 modulators with demonstrated anti-hepatoma activity .

Why In-Class Quinoline-Furan Carboxamides Cannot Be Interchanged with N-(8-Methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide


Within the quinoline-4-carboxamide class, even single-point alterations to the quinoline substitution pattern or the furan appendage result in substantial shifts in predicted physicochemical properties — including lipophilicity (clogP), topological polar surface area (TPSA), and hydrogen-bond acceptor (HBA) count — that directly influence membrane permeability, solubility, and target-binding topology . The target compound occupies a distinct property space: it combines an electron-donating 8-methoxy group (absent in the 6-chloro, 6,8-difluoro, and trimethyl analogs) with a 5-methoxymethyl substituent on the furan ring that introduces an additional H-bond acceptor and rotatable bond relative to the unsubstituted furan analog N-(8-methoxy-2-methylquinolin-4-yl)furan-2-carboxamide . These structural features are not cosmetic; the 8-methoxy-2-methylquinoline substructure has been specifically exploited in published medicinal chemistry campaigns to achieve nanomolar-range Nur77 binding, and removal or relocation of the 8-methoxy group abolished activity in those series . Substituting a generic quinoline-furan carboxamide therefore risks losing the pharmacophoric contributions that define this scaffold's biological profile.

Quantitative Differentiation Evidence for N-(8-Methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide Against Closest Structural Analogs


Predicted Lipophilicity (clogP) Comparison: 8-Methoxy Target Compound vs. 6-Chloro Analog

Computational prediction indicates that the target compound, bearing an electron-donating 8-methoxy substituent, exhibits lower predicted lipophilicity (clogP 2.13) compared with the 6-chloro analog N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide, for which the chlorine atom at position 6 contributes higher hydrophobicity . Lower clogP within this range favors aqueous solubility and may reduce non-specific protein binding, an important consideration for biochemical assay development . The 8-methoxy group also provides an additional hydrogen-bond acceptor (HBA = 6 for the target vs. HBA = 5 for the 6-chloro analog), which can influence target engagement topology.

Physicochemical profiling Lipophilicity Quinoline substitution SAR

TPSA and H-Bond Acceptor Differentiation from Des-Methoxymethyl Furan Analog

The 5-methoxymethyl substituent on the furan ring of the target compound introduces an additional oxygen atom compared to the closest simplified analog, N-(8-methoxy-2-methylquinolin-4-yl)furan-2-carboxamide (C₁₆H₁₄N₂O₃, MW 282.30 g/mol) . Computational predictions for the target compound show a TPSA of 60.89 Ų and HBA count of 6, while the des-methoxymethyl analog is predicted to have a lower TPSA (approximately 51–54 Ų, corresponding to loss of one ether oxygen) and HBA count of 5 . The additional H-bond acceptor and increased polar surface area in the target compound are expected to reduce passive membrane permeability relative to the des-methoxymethyl analog, which may translate to different cellular uptake kinetics .

Polar surface area Hydrogen bonding Furan substitution SAR

Pharmacophore Validation: 8-Methoxy-2-methylquinolin-4-yl Scaffold Activity in Nur77-Targeted Anticancer Series

In a published structure-activity relationship (SAR) study, the 8-methoxy-2-methylquinolin-4-ylamino scaffold — the identical quinoline substructure present in the target compound — was incorporated into a series of indole-2-carbohydrazide derivatives as Nur77 modulators . The lead compound 10g demonstrated direct binding to Nur77 with a KD of 3.58 ± 0.16 μM and broad-spectrum antiproliferative activity across multiple hepatoma cell lines (IC₅₀ < 2.0 μM), with low toxicity toward normal LO2 hepatocytes . Critically, SAR analysis within this series confirmed that both the 8-methoxy and 2-methyl substituents on the quinoline ring were essential for anti-hepatoma potency; removal or relocation of either group resulted in significant loss of activity . While the target compound differs in its carboxamide appendage (5-methoxymethylfuran-2-carboxamide vs. indole-2-carbohydrazide), the shared and validated quinoline pharmacophore provides class-level confidence that the 8-methoxy-2-methyl substitution pattern is a biologically relevant motif for Nur77-targeted anticancer research.

Nur77 modulation Anticancer Quinoline pharmacophore Hepatocellular carcinoma

Bcl-2 Family Protein Inhibition Class Evidence: Quinoline-4-carboxamide Patent Landscape

Patent WO2012122370A2 discloses a series of quinoline-furan carboxamide compounds, structurally related to the target compound, as inhibitors of the Bcl-2 family anti-apoptotic protein Mcl-1 . The patent explicitly claims utility in treating hematological malignancies characterized by elevated Mcl-1, including multiple myeloma, diffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), and acute myelogenous leukemia (AML) . The disclosed compounds were characterized using fluorescence polarization competition assays measuring disruption of BH3-domain peptide binding to Mcl-1 . The target compound's structural features — a quinoline-4-carboxamide core with a furan-2-carbonyl substituent — fall within the general formulae claimed in this patent family, providing intellectual property context for its potential application space . Notably, the patent emphasizes that selectivity for Mcl-1 over other Bcl-2 family members (Bcl-2, Bcl-xL) is a key differentiator within this compound class, a property that distinguishes Mcl-1-targeting quinoline carboxamides from broad-spectrum BH3 mimetics such as navitoclax .

Mcl-1 inhibition Bcl-2 family Apoptosis Hematological malignancies

Predicted Metabolic Stability Differentiation: 8-Methoxy vs. 6,8-Difluoro Quinoline Substitution

The target compound's 8-methoxy substituent represents a metabolically distinct liability profile compared with the 6,8-difluoro analog N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide (CAS 1018058-43-9, C₁₇H₁₄F₂N₂O₃, MW 332.30 g/mol) . The 8-methoxy group is susceptible to O-demethylation by CYP450 isoforms (particularly CYP2D6 and CYP1A2), potentially generating a phenolic metabolite with altered pharmacological activity . In contrast, the C-F bonds in the difluoro analog are metabolically inert, conferring greater oxidative metabolic stability — a recognized advantage of fluorination in drug design . However, the 8-methoxy group provides a hydrogen-bond acceptor that the 8-fluoro substituent cannot, which may result in differential target-binding interactions. Researchers selecting between these analogs for in vivo studies should weigh the target compound's potential for metabolite formation (which may complicate pharmacokinetic interpretation but could also generate active metabolites) against the difluoro analog's predicted metabolic stability .

Metabolic stability CYP450 metabolism Fluorine substitution Quinoline SAR

Recommended Research and Procurement Application Scenarios for N-(8-Methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide


Nur77-Targeted Anticancer Drug Discovery: Scaffold-Hopping from Validated Indole-Carbohydrazide Series

The target compound is rationally suited for scaffold-hopping campaigns in Nur77-targeted drug discovery. The 8-methoxy-2-methylquinolin-4-yl substructure has been experimentally validated as a Nur77-binding pharmacophore: compound 10g (bearing this identical quinoline scaffold) demonstrated KD = 3.58 ± 0.16 μM for Nur77 and IC₅₀ < 2.0 μM across hepatoma cell lines . The target compound replaces the indole-2-carbohydrazide appendage of 10g with a 5-methoxymethylfuran-2-carboxamide moiety, offering a structurally distinct chemotype to explore Nur77 modulator SAR while retaining the validated quinoline core. Procurement of this compound enables direct comparative assessment of how the furan-carboxamide appendage influences Nur77 binding affinity, subcellular localization effects, and antiproliferative potency relative to the published indole-carbohydrazide series.

Mcl-1/Bcl-2 Family Protein Interaction Profiling in Hematological Cancer Models

Given the patent-backed association of quinoline-furan carboxamide compounds with Mcl-1 inhibition (WO2012122370A2), the target compound is a relevant candidate for fluorescence polarization-based BH3 domain competition assays to quantify binding selectivity across the Bcl-2 family (Mcl-1, Bcl-2, Bcl-xL, Bfl-1) . The compound's distinct quinoline substitution pattern (8-methoxy-2-methyl) and furan modification (5-methoxymethyl) may confer a selectivity fingerprint that differs from previously profiled analogs. Procurement is most justified for laboratories conducting systematic profiling of structure-selectivity relationships within the quinoline-4-carboxamide class, particularly those interested in identifying Mcl-1-selective scaffolds for hematological malignancy programs .

Physicochemical Comparator for In Vitro ADME Panel Screening of Quinoline-4-Carboxamide Series

The target compound's predicted physicochemical profile (clogP 2.13, TPSA 60.89 Ų, HBA 6, HBD 0) places it in a property space distinct from its closest analogs — lower lipophilicity than the 6-chloro analog and higher polarity than the des-methoxymethyl furan analog . This makes it a valuable comparator compound for in vitro ADME panels designed to correlate quinoline substitution patterns with permeability (Caco-2/PAMPA), metabolic stability (microsomal t₁/₂), and plasma protein binding. Procurement alongside the 6-chloro, 6,8-difluoro, and trimethyl analogs enables systematic deconvolution of how each substituent contributes to ADME outcomes, supporting rational lead optimization within this chemical series .

Chemical Biology Probe for 8-Methoxyquinoline-4-Carboxamide Target Deconvolution

For chemical biology laboratories employing affinity-based proteomics or cellular thermal shift assays (CETSA) to deconvolute the molecular targets of quinoline-4-carboxamides, the target compound offers a structurally defined probe with a unique combination of features: the 8-methoxy group (amenable to future bioisosteric replacement), the 5-methoxymethylfuran appendage (providing a synthetic handle for linker attachment in affinity chromatography), and the quinoline-4-carboxamide core (a privileged scaffold with precedented activity against Nur77 and Mcl-1) . Its procurement as part of a focused quinoline-4-carboxamide probe library supports systematic target identification studies aimed at distinguishing on-target from off-target interactions across this compound class.

Quote Request

Request a Quote for N-(8-methoxy-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.